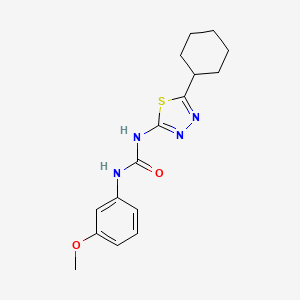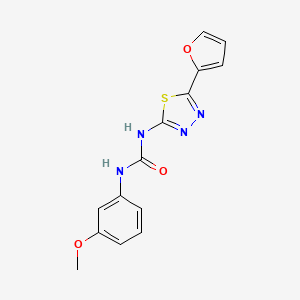
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea typically involves the reaction of 5-(furan-2-yl)-1,3,4-thiadiazole-2-amine with 3-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Halogenated or alkylated phenyl derivatives.
Scientific Research Applications
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: It can be used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or microbial proliferation. The compound may also interact with DNA or RNA, disrupting the replication process in pathogens.
Comparison with Similar Compounds
Similar Compounds
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Similar structure but lacks the methoxy group on the phenyl ring.
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(4-methoxyphenyl)urea: Similar structure but with the methoxy group at a different position on the phenyl ring.
Uniqueness
1-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different interactions with molecular targets compared to similar compounds, leading to distinct pharmacological or pesticidal properties.
Properties
IUPAC Name |
1-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-20-10-5-2-4-9(8-10)15-13(19)16-14-18-17-12(22-14)11-6-3-7-21-11/h2-8H,1H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYWGMGADMPZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
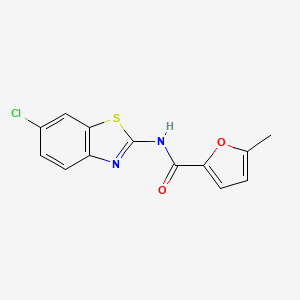
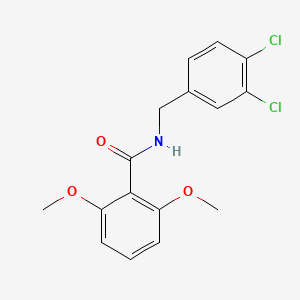
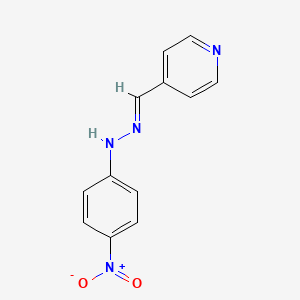
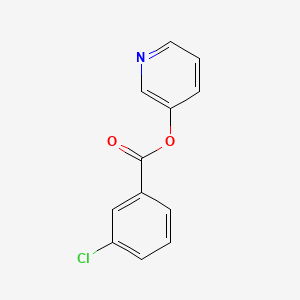
![dimethyl 2-[(2-methoxybenzoyl)amino]terephthalate](/img/structure/B5737023.png)
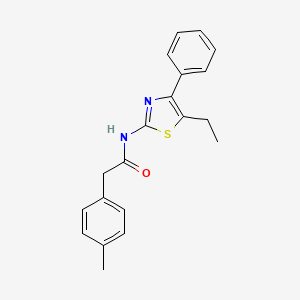
![3-chloro-4-ethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5737040.png)
![2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B5737052.png)
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)
![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![5-[(4-ethylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5737077.png)
